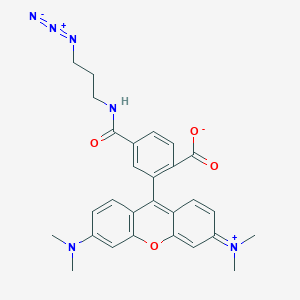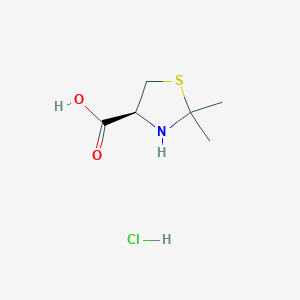
N3-DOOA-Suc-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Compounds with intricate nitrogen and oxygen functionalities, similar to what “N3-DOOA-Suc-OH” suggests, often find applications in the synthesis of advanced materials. For instance, nitrogen-rich compounds are pivotal in creating high-energy materials due to their ability to release a significant amount of energy upon decomposition.Chemical Reactions Analysis
The azide ion (N3-) is a great nucleophile in S N 2 reactions . It’s an extremely good nucleophile, more nucleophilic than any amine . In S N 2 reactions, primary and secondary alkyl halides and sulfonates are readily displaced by N3-, resulting in alkyl azides .Aplicaciones Científicas De Investigación
Advanced Material Synthesis
Compounds with intricate nitrogen and oxygen functionalities, similar to what "N3-DOOA-Suc-OH" suggests, often find applications in the synthesis of advanced materials. For instance, nitrogen-rich compounds are pivotal in creating high-energy materials due to their ability to release a significant amount of energy upon decomposition. Research in this area could involve the development of novel materials for batteries, supercapacitors, or as precursors for nanomaterial fabrication. The work by Arunachalam et al. (2018) on the development of neodymium hydroxide nanorods for supercapacitors showcases how specific chemical functionalities can enhance material properties for energy storage applications (Arunachalam et al., 2018).
Environmental Applications
Nitrogen functionalities are critical in environmental chemistry, especially in the catalytic reduction of pollutants or the conversion of greenhouse gases into less harmful substances. The selective oxidation of methane to methanol using ammonia-oxidizing bacteria, as discussed by Taher and Chandran (2013), is an example where nitrogenous compounds play a crucial role in facilitating environmentally beneficial reactions (Taher & Chandran, 2013).
Photocatalysis and Nitrogen Fixation
Compounds with specific nitrogen and oxygen groups might be utilized in photocatalysis, particularly in the context of nitrogen fixation — a process of converting nitrogen from the atmosphere into ammonia. The photocatalytic fixation of nitrogen to ammonia, as explored by Chen et al. (2018), represents a sustainable approach to produce ammonia under ambient conditions, highlighting the potential use of nitrogenous compounds in renewable energy applications (Chen et al., 2018).
Análisis Bioquímico
Cellular Effects
The effects of N3-DOOA-Suc-OH on various types of cells and cellular processes are not yet fully understood. Compounds with similar nitrogen and oxygen functionalities have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not yet fully known
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not yet fully known
Metabolic Pathways
The metabolic pathways that this compound is involved in are not yet fully known
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not yet fully known
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not yet fully known
Propiedades
IUPAC Name |
4-[2-[2-(2-azidoethoxy)ethoxy]ethylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O5/c11-14-13-4-6-19-8-7-18-5-3-12-9(15)1-2-10(16)17/h1-8H2,(H,12,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLLWUKYEXBSBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)NCCOCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-Methoxy-5-(trifluoromethoxy)phenyl]-N-methylmethanamine hydrochloride](/img/structure/B6302897.png)

![(3S,3aR,5R,6aR,7R)-6-Iodo-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylic acid](/img/structure/B6302917.png)








